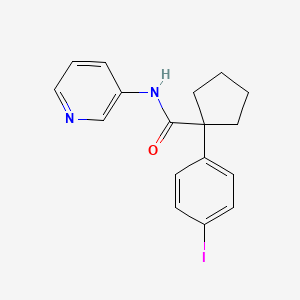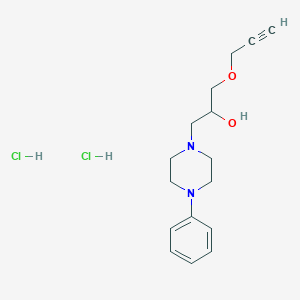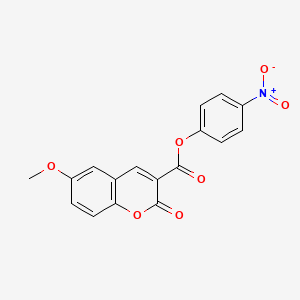![molecular formula C15H8ClIO3 B4698976 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4698976.png)
5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone
Overview
Description
5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone, also known as CFIM, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. CFIM has been synthesized using different methods and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of different signaling pathways. 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has also been shown to modulate the activity of different signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been shown to have different biochemical and physiological effects, depending on the concentration and duration of exposure. 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity. 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which may contribute to its anti-inflammatory activity. 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has also been shown to have antibacterial activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone can be easily synthesized using different methods, and its purity can be improved by using different purification techniques. However, 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone also has some limitations, such as its potential toxicity and limited availability. 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone should be handled with care, and its toxicity should be evaluated before using it in lab experiments. 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone is also not widely available, which may limit its use in certain research fields.
Future Directions
For the research on 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone include exploring its potential applications, studying its mechanism of action, evaluating its toxicity and safety, and developing more efficient synthesis methods.
Scientific Research Applications
5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been studied for its potential applications in different fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial activities. 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has also been used as a building block for the synthesis of other compounds with potential therapeutic applications. In material science, 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been used as a starting material for the synthesis of novel polymers and materials. In environmental science, 5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been studied for its potential use as a pesticide and herbicide.
properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClIO3/c16-11-3-1-9(2-4-11)13-8-10(15(18)20-13)7-12-5-6-14(17)19-12/h1-8H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUCXGPJTNEBTA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC3=CC=C(O3)I)C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C/C(=C\C3=CC=C(O3)I)/C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)propanamide](/img/structure/B4698899.png)

![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4698912.png)


![N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B4698940.png)

![7-(4-cyclopentyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4698959.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4698964.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4698972.png)
![7-methoxy-N-[3-(1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4698987.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4698994.png)
![4-chloro-N-[2-(diisopropylamino)-1-methylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4698995.png)
![ethyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4699001.png)